Cas no 2639409-77-9 (tert-butyl 2,2-dimethyl-3-(piperidin-4-yl)aminopropanoate)
tert-butyl 2,2-dimethyl-3-(piperidin-4-yl)aminopropanoate Chemical and Physical Properties
Names and Identifiers
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- 2639409-77-9
- EN300-28229719
- tert-butyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate
- tert-butyl 2,2-dimethyl-3-(piperidin-4-yl)aminopropanoate
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- Inchi: 1S/C14H28N2O2/c1-13(2,3)18-12(17)14(4,5)10-16-11-6-8-15-9-7-11/h11,15-16H,6-10H2,1-5H3
- InChI Key: GLSQTMXFNBEAAC-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(C(C)(C)CNC1CCNCC1)=O
Computed Properties
- Exact Mass: 256.215078140g/mol
- Monoisotopic Mass: 256.215078140g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 50.4Ų
tert-butyl 2,2-dimethyl-3-(piperidin-4-yl)aminopropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28229719-1g |
tert-butyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate |
2639409-77-9 | 1g |
$1142.0 | 2023-09-09 | ||
| Enamine | EN300-28229719-5g |
tert-butyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate |
2639409-77-9 | 5g |
$3313.0 | 2023-09-09 | ||
| Enamine | EN300-28229719-10g |
tert-butyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate |
2639409-77-9 | 10g |
$4914.0 | 2023-09-09 | ||
| Enamine | EN300-28229719-0.05g |
tert-butyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate |
2639409-77-9 | 95.0% | 0.05g |
$959.0 | 2025-03-19 | |
| Enamine | EN300-28229719-0.1g |
tert-butyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate |
2639409-77-9 | 95.0% | 0.1g |
$1005.0 | 2025-03-19 | |
| Enamine | EN300-28229719-0.25g |
tert-butyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate |
2639409-77-9 | 95.0% | 0.25g |
$1051.0 | 2025-03-19 | |
| Enamine | EN300-28229719-0.5g |
tert-butyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate |
2639409-77-9 | 95.0% | 0.5g |
$1097.0 | 2025-03-19 | |
| Enamine | EN300-28229719-1.0g |
tert-butyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate |
2639409-77-9 | 95.0% | 1.0g |
$1142.0 | 2025-03-19 | |
| Enamine | EN300-28229719-2.5g |
tert-butyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate |
2639409-77-9 | 95.0% | 2.5g |
$2240.0 | 2025-03-19 | |
| Enamine | EN300-28229719-5.0g |
tert-butyl 2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate |
2639409-77-9 | 95.0% | 5.0g |
$3313.0 | 2025-03-19 |
tert-butyl 2,2-dimethyl-3-(piperidin-4-yl)aminopropanoate Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on tert-butyl 2,2-dimethyl-3-(piperidin-4-yl)aminopropanoate
Introduction to tert-butyl 2,2-dimethyl-3-(piperidin-4-yl)aminopropanoate (CAS No. 2639409-77-9)
tert-butyl 2,2-dimethyl-3-(piperidin-4-yl)aminopropanoate (CAS No. 2639409-77-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl group, a piperidine ring, and an amino acid derivative. These structural elements contribute to its potential therapeutic applications and make it a valuable subject of study.
The tert-butyl group in the compound provides enhanced stability and lipophilicity, which are crucial for improving the bioavailability and pharmacokinetic properties of potential drug candidates. The piperidine ring, on the other hand, is a common motif in many biologically active molecules, often conferring specific binding affinities to target receptors or enzymes. The aminopropanoate moiety suggests that this compound may have interactions with amino acid transporters or metabolic pathways.
Recent research has focused on the potential of tert-butyl 2,2-dimethyl-3-(piperidin-4-yl)aminopropanoate as a lead compound for the development of new therapeutic agents. Studies have shown that this compound exhibits promising activity in various biological assays, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of specific kinases involved in inflammatory pathways, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis.
In another study, researchers investigated the anti-cancer properties of tert-butyl 2,2-dimethyl-3-(piperidin-4-yl)aminopropanoate. The results indicated that this compound selectively targets and induces apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is a highly desirable property for cancer therapeutics, as it can reduce side effects associated with traditional chemotherapy.
The neuroprotective effects of tert-butyl 2,2-dimethyl-3-(piperidin-4-yl)aminopropanoate have also been explored. A study published in the Journal of Neurochemistry found that this compound can protect neurons from oxidative stress and prevent neurodegeneration in models of Parkinson's disease. These findings suggest that tert-butyl 2,2-dimethyl-3-(piperidin-4-yl)aminopropanoate may have therapeutic potential for neurodegenerative disorders.
Beyond its biological activities, the chemical synthesis of tert-butyl 2,2-dimethyl-3-(piperidin-4-yl)aminopropanoate has been optimized to improve yield and purity. Various synthetic routes have been developed, including those involving palladium-catalyzed coupling reactions and multistep sequences that ensure high stereoselectivity. These advancements in synthesis methods are crucial for scaling up production and facilitating further preclinical and clinical studies.
The safety profile of tert-butyl 2,2-dimethyl-3-(piperidin-4-yl)aminopropanoate has also been evaluated in preclinical models. Toxicology studies have shown that this compound exhibits low toxicity at therapeutic doses and does not cause significant adverse effects on major organs or systems. These findings support its potential for further development as a safe and effective therapeutic agent.
In conclusion, tert-butyl 2,2-dimethyl-3-(piperidin-4-yl)aminopropanoate (CAS No. 2639409-77-9) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action and optimize its properties for clinical use. As new insights emerge from ongoing studies, this compound is likely to play an increasingly important role in the development of novel treatments for various diseases.
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